![molecular formula C10H10O B169400 2,3-Dihydrobenzo[b]oxepine CAS No. 14949-49-6](/img/structure/B169400.png)
2,3-Dihydrobenzo[b]oxepine
Vue d'ensemble
Description
2,3-Dihydrobenzo[b]oxepine is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzo[b]oxepine has been achieved via asymmetric oxetane opening by internal carbon nucleophiles . Good chemical efficiency and enantioselectivity were achieved under mild conditions .Molecular Structure Analysis
The electron withdrawing groups (EWGs) have been incorporated in para or meta positions to obtain the spectral features, i.e., maxima of absorption and separation of the n→π* bands .Chemical Reactions Analysis
New allocolchicine derivatives bearing 2,3-dihydrobenzo[b]oxepine moiety were synthesized via gold-catalyzed cyclization as a key synthetic step . The obtained 2,3-dihydrobenzo[b]oxepine-containing allocolchicinoids possess cytotoxic activity against HEK293, PANC-1, COL0357, HeLa, and Colon26 cancer cell lines at low micromolar range of concentrations .Physical And Chemical Properties Analysis
The molecular formula of 2,3-Dihydrobenzo[b]oxepine is C10H10O and its molecular weight is 146.19 . Dibenzo[b,f]oxepine shows an increased photostability when compared with its 10,11-dihydrogenated analog .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- 2,3-Dihydrobenzo[b]oxepine derivatives have been synthesized through gold-catalyzed cyclization, with the resulting compounds displaying cytotoxic activity against various cancer cell lines (Bukhvalova et al., 2019).
- Methyl 2-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylates were synthesized from Baylis-Hillman adducts, using a simple synthesis involving acetylation, cyanation, and other steps (Ahn et al., 2008).
- An intramolecular C-C formation process was developed for the enantioselective synthesis of 2,3-dihydrobenzo[b]oxepines, providing access to enantioenriched compounds which can serve as precursors for other structures (Zhang et al., 2021).
Chemical Synthesis Innovations
- Novel synthetic methods have been developed for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds, highlighting the flexibility and potential of this chemical structure (Ahn et al., 2012).
- Substituted 2,5-dihydrobenzo[b]oxepines have been synthesized using a combination of Claisen rearrangement, Baeyer-Villiger oxidation, and ring-closing metathesis, demonstrating the compound's adaptability in complex chemical reactions (Wang et al., 2002).
Biological and Pharmacological Insights
- Dibenzo[b,f]oxepine derivatives, which share a similar structure, have shown potential as tubulin polymerization inhibitors, with computational studies supporting their role in medicinal chemistry (Krawczyk et al., 2016).
- Benzoxepine-1,2,3-triazole hybrids exhibit antibacterial properties, especially against Gram-negative bacteria, and cytotoxicity against lung and colon cancer cell lines, indicating their potential in treating bacterial infections and cancer (Kuntala et al., 2015).
Safety And Hazards
Orientations Futures
Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzoxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJUMQRVNQWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292608 | |
Record name | 2,3-dihydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]oxepine | |
CAS RN |
14949-49-6 | |
Record name | 14949-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1-benzoxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.